N-[6-(4-Methylpiperazin-1-YL)pyrimidin-4-YL]pyrazine-2-carboxamide
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Overview
Description
N-[6-(4-Methylpiperazin-1-YL)pyrimidin-4-YL]pyrazine-2-carboxamide is a chemical compound that has garnered significant interest in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure, which includes a pyrazine ring, a pyrimidine ring, and a piperazine moiety, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
The compound N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)pyrazine-2-carboxamide has been found to exhibit significant activity against Mycobacterium tuberculosis H37Ra , making it a potent anti-tubercular agent . It has also been associated with the inhibition of tyrosine kinases , which are enzymes responsible for the activation of many proteins by signal transduction cascades .
Mode of Action
The compound interacts with its targets through a series of molecular interactions. In the case of Mycobacterium tuberculosis, it exhibits its anti-tubercular activity by inhibiting the growth of the bacteria . As for tyrosine kinases, it binds to the inactive Abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions .
Biochemical Pathways
The compound affects the biochemical pathways related to the growth and proliferation of Mycobacterium tuberculosis, thereby exhibiting its anti-tubercular activity . In the case of tyrosine kinases, it inhibits their activity, thereby affecting the signal transduction cascades that they are involved in .
Result of Action
The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis, making it a potent anti-tubercular agent . It also results in the inhibition of tyrosine kinases, affecting the activation of many proteins by signal transduction cascades .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(4-Methylpiperazin-1-YL)pyrimidin-4-YL]pyrazine-2-carboxamide typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced through a series of reactions involving the condensation of suitable starting materials.
Attachment of the Piperazine Moiety: The piperazine moiety is attached to the pyrimidine ring through nucleophilic substitution reactions, often using reagents such as N,N’-carbonyldiimidazole (CDI) as a condensing agent.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[6-(4-Methylpiperazin-1-YL)pyrimidin-4-YL]pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Condensing Agents: N,N’-carbonyldiimidazole (CDI).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized compounds, depending on the nucleophile used.
Scientific Research Applications
N-[6-(4-Methylpiperazin-1-YL)pyrimidin-4-YL]pyrazine-2-carboxamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.
Pyrazinamide: An anti-tubercular drug that shares structural similarities with the pyrazine ring.
Uniqueness
N-[6-(4-Methylpiperazin-1-YL)pyrimidin-4-YL]pyrazine-2-carboxamide is unique due to its combination of a pyrazine ring, a pyrimidine ring, and a piperazine moiety. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N7O/c1-20-4-6-21(7-5-20)13-8-12(17-10-18-13)19-14(22)11-9-15-2-3-16-11/h2-3,8-10H,4-7H2,1H3,(H,17,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRBCKKAMLLNOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=NC(=C2)NC(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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